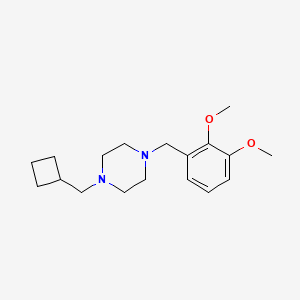![molecular formula C12H10N4O2 B5229798 3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine](/img/structure/B5229798.png)
3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as PDI and has a molecular formula of C14H12N2O2.
Mécanisme D'action
The mechanism of action of 3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine is not fully understood. However, studies have shown that this compound can act as an electron acceptor and can form charge-transfer complexes with electron donors. This property makes it a potential candidate for use in organic electronic devices.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine. However, studies have shown that this compound is non-toxic and does not cause any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine in lab experiments is its high solubility in common organic solvents. This property makes it easy to handle and use in various reactions. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
For research include the development of new derivatives of this compound and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine involves the condensation of 2,6-dimethoxybenzaldehyde with 2,3-diaminomaleonitrile in the presence of acetic acid and refluxing in ethanol. The resulting product is then purified by recrystallization in ethanol.
Applications De Recherche Scientifique
3,5-dimethoxypyrrolo[3,4-f]isoindole-1,7-diimine has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. This compound has been used as a building block for the synthesis of organic semiconductors and has shown promising results in enhancing the efficiency of solar cells.
Propriétés
IUPAC Name |
1,7-dimethoxypyrrolo[3,4-f]isoindole-3,5-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-17-11-7-4-8-6(3-5(7)9(13)15-11)10(14)16-12(8)18-2/h3-4,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDCOMZZHSMFGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=N)C2=CC3=C(C=C21)C(=NC3=N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethoxypyrrolo[3,4-f]isoindole-3,5-diimine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B5229718.png)
![1'-benzyl-4-[3-(4-morpholinyl)-3-oxopropyl]-1,4'-bipiperidine](/img/structure/B5229723.png)

![7-[(1,3-benzoxazol-2-ylthio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5229744.png)
![methyl 4-(3-{[2-(4-methoxyphenyl)ethyl][(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5229752.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5229769.png)
![3-methyl-N-(1-{1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5229774.png)
![1-{3-[(2-nitrovinyl)amino]phenyl}ethanone](/img/structure/B5229780.png)
![N-(1-isobutyl-1H-pyrazol-5-yl)-2-[5-(3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5229806.png)
![2-{2-[1-(2-anilino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazino}-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B5229809.png)
![4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5229816.png)

![N-(2-methyl-5-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5229826.png)
![4-(2,5-dimethylphenyl)-2-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5229833.png)